![molecular formula C27H44O2 B118730 3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol CAS No. 73809-05-9](/img/structure/B118730.png)
3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
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Overview
Description
3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol is a metabolite of vitamin D3 formed in the liver. It is an epimer of 25-Hydroxyvitamin D3, differing only at the C-3 position where the hydroxyl group is in the alpha orientation rather than the beta orientation . This compound is used as a biomarker to determine the status of vitamin D in the body and can also be employed as an analytical standard to measure its concentration in human serum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol involves the epimerization of 25-Hydroxyvitamin D3. This process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the correct orientation of the hydroxyl group at the C-3 position .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar epimerization techniques. The process may include the use of solid-phase extraction cartridges and high-performance liquid chromatography (HPLC) to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and utilization in different applications .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include formic acid, acetonitrile, ammonium hydroxide, and methanol . The conditions for these reactions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may result in the formation of oxidized metabolites, while reduction may yield reduced forms of the compound .
Scientific Research Applications
3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol involves its interaction with vitamin D receptors in the body. It binds to these receptors, influencing the expression of genes involved in calcium and phosphate homeostasis . This interaction helps regulate various physiological processes, including bone health and immune function .
Comparison with Similar Compounds
Similar Compounds
25-Hydroxyvitamin D3: The primary metabolite of vitamin D3, differing from 3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol at the C-3 position.
1α,25-Dihydroxyvitamin D3: Another active form of vitamin D3 with two hydroxyl groups at the C-1 and C-25 positions.
24,25-Dihydroxyvitamin D3: A metabolite with hydroxyl groups at the C-24 and C-25 positions.
Uniqueness
This compound is unique due to its specific epimerization at the C-3 position, which affects its biological activity and interaction with vitamin D receptors . This distinct structure allows it to serve as a valuable biomarker and analytical standard in various research and clinical applications .
Properties
CAS No. |
73809-05-9 |
---|---|
Molecular Formula |
C27H44O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(3E)-3-[(2E)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12+ |
InChI Key |
JWUBBDSIWDLEOM-XHQRYOPUSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CCC3=C)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Key on ui other cas no. |
19356-17-3 |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
25 Hydroxycholecalciferol 25 Hydroxycholecalciferol Monohydrate 25 Hydroxyvitamin D 3 25 Hydroxyvitamin D3 25-Hydroxycholecalciferol 25-Hydroxycholecalciferol Monohydrate 25-Hydroxyvitamin D 3 25-Hydroxyvitamin D3 Anhydrous, Calcifediol Calcidiol Calcifediol Calcifediol Anhydrous Calcifediol, (3 alpha,5Z,7E)-Isomer Calcifediol, (3 beta,5E,7E)-Isomer Calderol Dedrogyl Hidroferol Monohydrate, 25-Hydroxycholecalciferol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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